molecular formula C14H15N5O2 B2572388 2-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1324680-14-9

2-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B2572388
CAS No.: 1324680-14-9
M. Wt: 285.307
InChI Key: OGNAMZKGQSRRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine is a complex organic compound that features a pyrazine ring substituted with an oxadiazole and an azetidine moiety

Scientific Research Applications

2-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the azetidine and pyrazine moieties. Common synthetic routes include cyclization reactions, ring annulation, and cycloaddition reactions . Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 2-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

cyclobutyl-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-14(9-2-1-3-9)19-7-10(8-19)13-17-12(18-21-13)11-6-15-4-5-16-11/h4-6,9-10H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNAMZKGQSRRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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